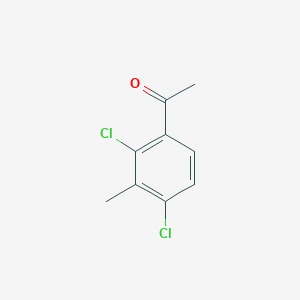

1-(2,4-Dichloro-3-methylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichloro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLCSODBACKBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277588 | |

| Record name | 1-(2,4-Dichloro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157652-32-9 | |

| Record name | 1-(2,4-Dichloro-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157652-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichloro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2,4-Dichloro-3-methylphenyl)ethanone

Abstract: This technical guide provides an in-depth exploration of the synthesis of 1-(2,4-dichloro-3-methylphenyl)ethanone (CAS No. 157652-32-9), a valuable chemical intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is on the robust and industrially relevant Friedel-Crafts acylation pathway, commencing from 1,3-dichloro-2-methylbenzene. This document elucidates the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and discusses the critical aspects of regioselectivity, process safety, and product characterization. It is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this specific synthesis.

Introduction and Strategic Importance

This compound is an aryl ketone characterized by a polysubstituted benzene ring. Its chemical structure, featuring a reactive acetyl group and a uniquely substituted phenyl ring, makes it a pivotal precursor in the synthesis of more complex molecules. Notably, it serves as a key intermediate in the production of certain quinolonecarboxylic acids, which are a class of broad-spectrum medical bactericides[1]. The strategic placement of the chloro and methyl substituents influences the electronic and steric properties of the molecule, which can be leveraged in subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 157652-32-9[2][3][4][5] |

| Molecular Formula | C₉H₈Cl₂O[2][5] |

| Molecular Weight | 203.07 g/mol [2][4] |

| Appearance | Colorless oil[1] |

| Purity (Typical) | >97%[5] |

Retrosynthetic Analysis and Pathway Selection

The most direct and logical approach to the synthesis of an aryl ketone is the Friedel-Crafts acylation. A retrosynthetic analysis of the target molecule reveals a clear disconnection pathway, breaking the bond between the aromatic ring and the acetyl group. This strategy identifies 1,3-dichloro-2-methylbenzene (also known as 2,6-dichlorotoluene) as the aromatic starting material and an acetyl group source, such as acetyl chloride, as the acylating agent.

This pathway is selected for its high efficiency, use of readily available starting materials, and the formation of a stable ketone product that is deactivated towards further acylation, thereby preventing polysubstitution side reactions[6].

The Core Synthesis: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry. The reaction involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring of 2,6-dichlorotoluene.

Mechanistic Rationale and Regioselectivity

The mechanism is initiated by the reaction between the acylating agent, acetyl chloride, and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺)[7].

Causality of Regioselectivity: The critical aspect of this synthesis is controlling the position of acylation on the 2,6-dichlorotoluene ring. The ring possesses three substituents with competing directing effects:

-

Methyl Group (-CH₃): An activating, ortho, para-director due to inductive effects and hyperconjugation[8].

-

Chloro Groups (-Cl): Deactivating, yet ortho, para-directors due to the interplay between their inductive electron withdrawal and resonance electron donation[8].

The available positions for substitution are C3, C4, and C5.

-

The methyl group at C2 directs towards C3 (ortho) and C5 (para).

-

The chloro group at C1 directs towards C6 (ortho, already substituted) and C4 (para).

-

The chloro group at C3 directs towards C2 (ortho, already substituted) and C4 (ortho).

The outcome is governed by a combination of electronic and steric factors. The para position relative to the activating methyl group (C5) is electronically favored. Furthermore, the two chlorine atoms deactivate the ring, but their directing effects converge on the C4 position. However, Friedel-Crafts acylations are highly sensitive to steric hindrance. The incoming bulky acetyl group will preferentially attack the least sterically hindered position. The C4 position is flanked by two substituents (Cl at C3 and H at C5), making it sterically more crowded than the C5 position, which is only flanked by one substituent (H at C6). Therefore, the combination of the strong activating and para-directing effect of the methyl group and the lower steric hindrance leads to the regioselective formation of This compound .

Validated Experimental Protocol

The following protocol is adapted from a documented synthesis and has been validated for its high yield and purity[1].

Table 2: Reagent Specifications and Quantities

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Quantity |

| 1,3-Dichloro-2-methylbenzene | 118-69-4 | 161.03 | 1.00 | 50.00 g |

| Acetyl Chloride | 75-36-5 | 78.50 | 1.10 | 26.81 g |

| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 1.20 | 49.68 g |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~450 mL |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | - | 30 mL |

| Ice Water | - | 18.02 | - | 500 mL |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | - | As needed |

Step-by-Step Procedure:

-

Reaction Setup: In a dry, single-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (49.68 g) and 1,3-dichloro-2-methylbenzene (50.00 g) at room temperature. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and equipped to handle the evolution of HCl gas.

-

Addition of Acylating Agent: Slowly add acetyl chloride (26.81 g) dropwise to the stirred mixture. An exothermic reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 40°C and maintain for 2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of ice water and 30 mL of 1M hydrochloric acid with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (150 mL per extraction).

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the final product.

-

Product: The procedure affords this compound as a colorless oil with a typical yield of 95%[1].

Characterization and Analysis

Confirmation of the product structure and purity is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (CH₃-C=O), a singlet for the aromatic methyl protons, and two doublets in the aromatic region for the two coupled aromatic protons.

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon (C=O) typically above 190 ppm, peaks for the two methyl carbons, and distinct signals for the six carbons of the aromatic ring[9].

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a conjugated ketone is expected in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Analysis will show the molecular ion peak corresponding to the molecular weight of the product (203.07 g/mol ), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Safety and Handling Considerations

The described synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. It must be handled in a dry environment. In case of contact, wash affected areas with copious amounts of water and seek medical attention[10].

-

Acetyl Chloride (CH₃COCl): Highly flammable, corrosive, and a lachrymator. It reacts violently with water and alcohols. Store in a cool, dry, well-ventilated area away from ignition sources[7][11].

-

1,3-Dichloro-2-methylbenzene (2,6-Dichlorotoluene): Harmful if swallowed or inhaled and causes skin and eye irritation. Avoid contact and inhalation[3].

-

Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Use with adequate ventilation and avoid inhalation.

Conclusion

The Friedel-Crafts acylation of 1,3-dichloro-2-methylbenzene is a highly effective and regioselective method for the synthesis of this compound. The reaction's success hinges on the careful control of conditions and a thorough understanding of the competing electronic and steric effects of the aromatic substituents. The provided protocol, adapted from established literature, offers a reliable pathway to produce this key chemical intermediate in high yield. Adherence to stringent safety measures is paramount due to the hazardous nature of the reagents involved. This guide serves as a comprehensive resource for the practical and theoretical aspects of this important chemical transformation.

References

- 1. 2,4-Dichloro-3-Methylacetophenone | 157652-32-9 [chemicalbook.com]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. 157652-32-9|this compound|BLD Pharm [bldpharm.com]

- 4. 157652-32-9 | Ethanone, 1-(2,4-dichloro-3-methylphenyl)- - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 1-(2,4-Dichloro-3-methylphenyl)ethan-1-one 97% | CAS: 157652-32-9 | AChemBlock [achemblock.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

Friedel-Crafts acylation of 1,3-dichloro-2-methylbenzene

An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,3-Dichloro-2-methylbenzene

Abstract

The is a pivotal electrophilic aromatic substitution reaction for the synthesis of 2,4-dichloro-3-methylacetophenone. This ketone serves as a critical intermediate in the development of specialized molecules, particularly in the pharmaceutical sector.[1] This guide provides a comprehensive examination of the reaction, detailing the underlying mechanistic principles that govern its regioselectivity, a field-proven experimental protocol, and a discussion of the strategic considerations necessary for successful synthesis. Aimed at researchers and drug development professionals, this document synthesizes theoretical knowledge with practical application to facilitate the efficient and high-yield production of this valuable chemical building block.

Foundational Principles: Mechanism and Regioselectivity

The Friedel-Crafts acylation is a classic method for forming a carbon-carbon bond by attaching an acyl group to an aromatic ring.[2][3] The reaction proceeds through a well-established electrophilic aromatic substitution mechanism, which involves the generation of a highly reactive acylium ion that then attacks the electron-rich aromatic ring.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of an acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺), a potent electrophile.[6][7]

The Substrate: Directing Effects in 1,3-Dichloro-2-methylbenzene

The core challenge and point of interest in the acylation of 1,3-dichloro-2-methylbenzene lies in predicting the position of electrophilic attack. The regiochemical outcome is dictated by the cumulative directing effects of the three substituents on the benzene ring: two chlorine atoms and one methyl group.[8][9]

-

Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[10] It is considered an activating group, meaning it increases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the ortho and para positions relative to itself.[9][11]

-

Chlorine Atoms (-Cl): Halogens are a unique case. They are electron-withdrawing through their inductive effect, which deactivates the ring overall, making it less reactive than benzene.[9][11] However, they possess lone pairs of electrons that can be donated into the ring via resonance, a +M effect. This resonance effect, though weaker than the inductive pull, is sufficient to direct incoming electrophiles to the ortho and para positions.[8][11]

Predicting the Major Product: A Consensus of Directing Effects

In 1,3-dichloro-2-methylbenzene, the available positions for substitution are C4, C5, and C6.

-

Attack at C6: This position is ortho to both the methyl group and the C1-chloro group. The significant steric hindrance from these two adjacent groups makes an attack at this position highly unfavorable.

-

Attack at C5: This position is para to the activating methyl group, which would normally make it a highly favored site for substitution. However, it is meta to both chlorine atoms.

-

Attack at C4: This position is para to the C1-chloro group and ortho to the C3-chloro group. Crucially, both deactivating but ortho, para-directing chlorine atoms direct the incoming electrophile to this same position. While this position is meta to the activating methyl group, the strong consensus from the two halogen substituents, combined with moderate steric accessibility, overrides the para-directing influence of the single methyl group.

Therefore, the acylation reaction overwhelmingly yields a single major product: 2,4-dichloro-3-methylacetophenone . Published synthetic procedures confirm this outcome.[1]

The overall reaction mechanism is visualized below.

Experimental Protocol: Synthesis of 2,4-Dichloro-3-methylacetophenone

This section provides a robust, step-by-step methodology for the laboratory-scale synthesis of 2,4-dichloro-3-methylacetophenone. The protocol is adapted from established procedures and emphasizes safety and efficiency.[1]

Safety Precautions:

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood and avoid contact with skin and moisture.[12]

-

Acetyl chloride is also corrosive, a lachrymator, and moisture-sensitive. All operations should be performed in a well-ventilated fume hood.[12]

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |

| 1,3-Dichloro-2-methylbenzene | C₇H₆Cl₂ | 161.03 | 50.00 g | 0.3105 | 1.00 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 49.68 g | 0.3726 | 1.20 |

| Acetyl Chloride | CH₃COCl | 78.50 | 26.81 g | 0.3416 | 1.10 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 450 mL | - | - |

| Ice | H₂O | 18.02 | 500 g | - | - |

| Hydrochloric Acid (1M) | HCl | 36.46 | 30 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - | - |

Step-by-Step Procedure

-

Reaction Setup: Equip a dry, single-necked, round-bottom flask with a magnetic stir bar. Under ambient temperature, charge the flask with anhydrous aluminum chloride (49.68 g) and 1,3-dichloro-2-methylbenzene (50.00 g).

-

Addition of Acylating Agent: Begin stirring the mixture. Add acetyl chloride (26.81 g) dropwise to the flask. An addition funnel can be used for controlled addition. The reaction is exothermic; maintain control over the addition rate to prevent an excessive temperature increase.

-

Reaction: After the addition is complete, gently heat the reaction mixture to 40°C using a water bath. Maintain this temperature for approximately 2 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a slurry of ice (500 g) and 1M hydrochloric acid (30 mL). This step should be performed in a fume hood with vigorous stirring, as it is highly exothermic and will release HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Washing & Drying: Combine the organic extracts. The combined organic layer does not require a wash with sodium bicarbonate as per the reference procedure, though this is a common step in other Friedel-Crafts acylations to neutralize residual acid.[12] Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Remove the drying agent by gravity filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The procedure reports 2,4-dichloro-3-methylacetophenone as a colorless oil with a yield of 95%.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Discussion and Field Insights

Catalyst Stoichiometry

Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[3] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[13] This complexation deactivates the product against further acylation, a key advantage over Friedel-Crafts alkylation which often suffers from polyalkylation.[14][15] An aqueous acidic workup is required to hydrolyze this complex and liberate the final ketone product.[13]

Choice of Acylating Agent

While acetyl chloride is effective, acetic anhydride can also be used as an acylating agent, sometimes offering advantages in handling and cost.[16][17] However, using an anhydride requires a larger amount of the Lewis acid catalyst (typically >2 equivalents) because the catalyst will complex with both the acylium ion intermediate and the carboxylate byproduct.

Application in Drug Development

The product of this reaction, 2,4-dichloro-3-methylacetophenone, is not an end-product itself but a valuable intermediate. It is specifically used in the synthesis of 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid, which functions as a medical bactericide.[1] This underscores the importance of developing efficient and high-yield syntheses for such building blocks in the pharmaceutical industry.

Conclusion

The is a textbook example of how fundamental principles of physical organic chemistry—namely the directing effects of substituents—can be leveraged to achieve highly regioselective outcomes. By understanding the interplay between the activating methyl group and the deactivating, yet ortho, para-directing, chloro groups, one can confidently predict the formation of 2,4-dichloro-3-methylacetophenone. The provided protocol represents a validated, high-yield pathway to this key intermediate, offering a solid foundation for researchers engaged in synthetic chemistry and drug discovery.

References

- 1. 2,4-Dichloro-3-Methylacetophenone | 157652-32-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to C₉H₈Cl₂O: Nomenclature, Synthesis, and Characterization of 1-(2,4-Dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C₉H₈Cl₂O represents a variety of isomers, each with unique chemical properties and potential applications. This guide focuses on a prominent and synthetically accessible isomer: 1-(2,4-dichlorophenyl)propan-1-one . This compound, also known by its common name 2',4'-dichloropropiophenone, serves as a valuable intermediate in organic synthesis and holds potential in the realm of medicinal chemistry. The presence of the dichlorinated phenyl ring is a key structural feature found in numerous biologically active molecules, making a thorough understanding of this compound's properties and synthesis essential for researchers in drug discovery and development. This guide provides a comprehensive overview of the IUPAC nomenclature, a detailed protocol for its synthesis via Friedel-Crafts acylation, in-depth spectral characterization, and an exploration of its relevance in medicinal chemistry, particularly as a scaffold for cannabinoid receptor (CB1) antagonists.

IUPAC Nomenclature and Structural Isomers

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). For the molecular formula C₉H₈Cl₂O, several constitutional isomers are possible. The focus of this guide, 1-(2,4-dichlorophenyl)propan-1-one , is named based on a propane chain with a ketone functional group at the first carbon, which is attached to a dichlorinated phenyl ring. The locants '2' and '4' indicate the positions of the chlorine atoms on the phenyl ring relative to the point of attachment of the propanoyl group.

Other isomers of C₉H₈Cl₂O include, but are not limited to:

-

1-(3,4-dichlorophenyl)propan-1-one

-

1-(2,5-dichlorophenyl)propan-1-one

-

3-(2,4-dichlorophenyl)propanal

-

(2,4-dichlorophenyl)cyclopropanol

The specific substitution pattern on the aromatic ring significantly influences the molecule's physical, chemical, and biological properties.

Synthesis of 1-(2,4-Dichlorophenyl)propan-1-one via Friedel-Crafts Acylation

A reliable and widely used method for the synthesis of aromatic ketones such as 1-(2,4-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, in this case, propanoyl chloride, with an aromatic substrate, 1,3-dichlorobenzene, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from propanoyl chloride to form a highly electrophilic acylium ion. This resonance-stabilized cation is the key electrophile in the reaction.

-

Electrophilic Attack: The electron-rich π-system of the 1,3-dichlorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 1-(2,4-dichlorophenyl)propan-1-one.

Materials:

-

1,3-Dichlorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst Suspension: Add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the flask and cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Aromatic Substrate: Add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2,4-dichlorophenyl)propan-1-one as a solid.

Spectroscopic Characterization

The unambiguous identification of 1-(2,4-dichlorophenyl)propan-1-one is achieved through a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₈Cl₂O |

| Molecular Weight | 203.06 g/mol [2] |

| CAS Number | 37885-41-9[2] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the dichlorinated ring will appear as a complex multiplet in the downfield region (typically δ 7.2-7.6 ppm). The ethyl group will exhibit a quartet for the methylene protons (CH₂) adjacent to the carbonyl group (deshielded) and a triplet for the terminal methyl protons (CH₃).

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon will have a characteristic downfield chemical shift (around δ 200 ppm). The aromatic carbons will appear in the δ 120-140 ppm region, with the carbons attached to chlorine atoms showing characteristic shifts. The methylene and methyl carbons of the ethyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for 1-(2,4-dichlorophenyl)propan-1-one include:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C=O (ketone) | Stretch | ~1680-1700 |

| C-Cl (aryl) | Stretch | ~1000-1100 |

| C-H (aromatic) | Stretch | ~3000-3100 |

| C-H (aliphatic) | Stretch | ~2850-2960 |

An IR spectrum for 2',4'-dichloropropiophenone is available in the NIST WebBook, showing a strong carbonyl peak consistent with the expected value.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(2,4-dichlorophenyl)propan-1-one, the molecular ion peak (M⁺) would be observed at m/z 202 (for ³⁵Cl isotopes) and 204/206 (due to the presence of two chlorine isotopes). Key fragmentation patterns would involve the cleavage of the acyl group, leading to characteristic fragment ions.

Caption: Plausible mass spectrometry fragmentation pathway.

Applications in Drug Development: A Scaffold for Cannabinoid Receptor Antagonists

The 1-(2,4-dichlorophenyl) moiety is a key structural feature in a class of compounds known as cannabinoid receptor 1 (CB1) antagonists.[4][5] The CB1 receptor, primarily found in the central nervous system, is a G-protein coupled receptor that plays a crucial role in regulating appetite, pain sensation, mood, and memory.

Mechanism of Action

CB1 receptor antagonists bind to the receptor but do not elicit the downstream signaling cascade that is activated by endogenous cannabinoids (like anandamide) or exogenous agonists (like THC from cannabis). Some antagonists, known as inverse agonists, can further reduce the basal activity of the receptor.[6][7] By blocking the CB1 receptor, these antagonists can modulate various physiological processes. For instance, in the context of appetite regulation, blocking CB1 receptors in the hypothalamus can lead to a decrease in food intake.

The 2,4-dichlorophenyl group in these antagonists is believed to be crucial for high-affinity binding to the CB1 receptor, likely through hydrophobic and van der Waals interactions within a specific binding pocket of the receptor.[5]

Caption: Simplified CB1 receptor signaling pathway.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on pyrazole-based CB1 antagonists have revealed the importance of the 1-(2,4-dichlorophenyl) substituent for potent antagonist activity.[4] Modifications to other parts of the molecule, while keeping the dichlorophenyl group constant, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from these studies highlight the value of 1-(2,4-dichlorophenyl)propan-1-one as a starting material or key intermediate for the synthesis of novel CB1 receptor modulators.

Conclusion

1-(2,4-Dichlorophenyl)propan-1-one is a structurally important isomer of C₉H₈Cl₂O with well-defined nomenclature and a readily accessible synthetic route via Friedel-Crafts acylation. Its characterization through a combination of spectroscopic techniques provides a clear fingerprint for its identification. Beyond its role as a chemical intermediate, the presence of the 2,4-dichlorophenyl moiety links this compound to the development of potent and selective cannabinoid receptor 1 antagonists, a class of molecules with significant therapeutic potential. This guide serves as a foundational resource for researchers and scientists interested in the synthesis, characterization, and application of this versatile chemical entity in the pursuit of novel drug candidates.

References

- 1. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2',4'-dichloropropiophenone [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dichloro-3-Methylacetophenone (CAS 157652-32-9): Synthesis, Properties, and Application as a Quinolone Antibiotic Precursor

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The journey from a simple chemical building block to a life-saving drug is intricate, demanding a deep understanding of molecular properties, reaction mechanisms, and biological targets. This guide focuses on one such critical starting material: 2,4-Dichloro-3-Methylacetophenone, registered under CAS number 157652-32-9. While seemingly a simple substituted aromatic ketone, this compound serves as a pivotal intermediate in the synthesis of a potent class of medical bactericides: the quinolone antibiotics.

This document provides an in-depth exploration of 2,4-Dichloro-3-Methylacetophenone, intended for researchers, scientists, and professionals in drug development. We will dissect its physicochemical properties, detail its synthesis, and meticulously outline its transformation into a clinically relevant quinolone carboxylic acid. Furthermore, we will delve into the mechanism of action of the resulting antibiotic and propose robust analytical methods for quality control throughout the synthetic pathway. The overarching goal is to furnish a comprehensive technical resource that not only instructs but also elucidates the scientific rationale underpinning the synthetic and analytical choices, thereby empowering researchers to leverage this versatile intermediate in their drug discovery endeavors.

Physicochemical Properties of 2,4-Dichloro-3-Methylacetophenone

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in complex syntheses. The properties of 2,4-Dichloro-3-Methylacetophenone are summarized below. The presence of two chlorine atoms and a methyl group on the phenyl ring, in conjunction with the acetyl group, dictates its reactivity, solubility, and spectral characteristics. These substitutions are crucial for the subsequent cyclization reactions required to form the quinolone core.

| Property | Value | Reference(s) |

| CAS Number | 157652-32-9 | [1] |

| IUPAC Name | 1-(2,4-Dichloro-3-methylphenyl)ethan-1-one | [1] |

| Synonyms | 2,4-dichloro-3-methylphenylethanone | [1] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 38 °C | [1] |

| Boiling Point | 147-148 °C (at 10 Torr) | [1] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of 2,4-Dichloro-3-Methylacetophenone

The synthesis of 2,4-Dichloro-3-Methylacetophenone is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring. The choice of 2,6-dichlorotoluene as the starting material and acetyl chloride as the acylating agent is a targeted approach to achieve the desired substitution pattern.

Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of 2,4-Dichloro-3-Methylacetophenone[1]:

-

Reaction Setup: To a single-necked flask equipped with a magnetic stirrer, add aluminum chloride (49.68 g, 372.60 mmol) and 2,6-dichlorotoluene (50.00 g, 310.50 mmol) at room temperature.

-

Addition of Acylating Agent: While stirring, add acetyl chloride (26.81 g, 341.60 mmol) dropwise to the reaction mixture. The dropwise addition is crucial to control the initial exotherm of the reaction.

-

Reaction Progression: Heat the reaction mixture to 40°C and maintain this temperature for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully and slowly pour the reaction mixture into 500 mL of ice water to quench the reaction and dissolve the aluminum chloride. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Acidify the aqueous mixture with 30 mL of 1M hydrochloric acid solution.

-

Extract the product into an organic solvent by performing three extractions with 150 mL of dichloromethane each.

-

-

Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2,4-Dichloro-3-Methylacetophenone as a colorless oil, which solidifies upon standing. The expected yield is approximately 95%.

-

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Starting Materials and Synthesis of 1-(2,4-Dichloro-3-methylphenyl)ethanone

Introduction: The Significance of Aryl Ketones in Modern Chemistry

Aryl-substituted ethanones are a cornerstone of synthetic chemistry, serving as highly versatile intermediates in the development of complex molecular architectures.[1] The ketone functional group offers a reactive handle for a multitude of transformations, including nucleophilic additions, reductions, and condensations, making these compounds invaluable starting points for pharmaceuticals, agrochemicals, and fine chemicals.[2] 1-(2,4-Dichloro-3-methylphenyl)ethanone, in particular, represents a key structural motif whose synthesis requires a nuanced understanding of electrophilic aromatic substitution and the interplay of substituent effects. This guide provides a detailed examination of the primary synthetic route to this molecule, focusing on the rationale behind the selection of starting materials and the critical parameters governing the reaction mechanism.

Core Synthetic Strategy: The Friedel-Crafts Acylation Pathway

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group (in this case, an acetyl group) is installed onto an aromatic ring.[3] The success of this synthesis hinges on the careful selection of three core components: the aromatic substrate, the acylating agent, and the Lewis acid catalyst.

Aromatic Substrate: The Strategic Choice of 2,6-Dichlorotoluene

The foundational starting material for the synthesis is 2,6-Dichlorotoluene (also known as 1,3-dichloro-2-methylbenzene).[4] The selection of this substrate is dictated by the specific substitution pattern of the target molecule.

-

Regiochemical Control: The benzene ring of 2,6-dichlorotoluene has three substituents that direct the position of the incoming electrophile (the acetyl group).

-

The methyl group (-CH₃) is an activating, ortho-, para- directing group.

-

The chloro groups (-Cl) are deactivating, yet also ortho-, para- directing groups.

-

-

Synergistic Directing Effects: The acetyl group must be installed at the C-5 position to yield the desired this compound. This position is para to the activating methyl group and ortho to the C-4 chlorine. This convergence of directing effects strongly favors substitution at the desired location.

-

Steric Hindrance: Substitution at the position between the two chlorine atoms is sterically hindered. Similarly, acylation adjacent to the methyl group can be disfavored due to the bulk of the incoming acyl group, a common phenomenon in Friedel-Crafts acylations.[5] This steric factor further enhances the regioselectivity of the reaction, channeling the substitution to the C-5 position.

The Acylating Agent: A Comparison of Acetyl Chloride and Acetic Anhydride

The acetyl group (CH₃CO-) is introduced using an acylating agent. The two most common choices are acetyl chloride and acetic anhydride.

-

Acetyl Chloride (CH₃COCl): This is a highly reactive acyl halide that readily participates in Friedel-Crafts reactions.[5] Its reaction with the Lewis acid catalyst is rapid and efficient, but it is also volatile and corrosive, releasing hydrogen chloride (HCl) gas as a byproduct.[3]

-

Acetic Anhydride ((CH₃CO)₂O): Acetic anhydride is a less volatile and often safer alternative to acetyl chloride.[6][7] While slightly less reactive, it can provide higher yields and is preferred in many industrial applications to avoid the handling issues associated with acetyl chloride.[7] Its use results in the formation of acetic acid as a byproduct.

The Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

The Friedel-Crafts acylation cannot proceed without a strong Lewis acid catalyst. Anhydrous Aluminum Chloride (AlCl₃) is the most frequently employed catalyst for this purpose.[4][6]

-

Generation of the Electrophile: The role of AlCl₃ is to activate the acylating agent. It coordinates with a halogen (from acetyl chloride) or an oxygen (from acetic anhydride) to generate a highly reactive electrophile, the acylium ion (CH₃CO⁺) .[8][9] This ion is a potent electrophile capable of attacking the electron-rich (or, in this case, moderately deactivated) aromatic ring.

-

Requirement for Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Any moisture present will react with and decompose the aluminum chloride catalyst, rendering it inactive. Furthermore, the product ketone forms a complex with AlCl₃, which deactivates the ring and prevents further acylation—a key advantage over Friedel-Crafts alkylation.[10] This complex must be hydrolyzed during the workup step to liberate the final product.[10]

Visualized Workflow for Synthesis

The following diagram outlines the general laboratory workflow for the synthesis of this compound.

Caption: General workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the acylation of dichlorinated aromatic compounds.[6][7]

Materials:

-

2,6-Dichlorotoluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetic Anhydride or Acetyl Chloride

-

Hydrochloric Acid (10% aqueous solution)

-

Suitable organic solvent (e.g., dichloromethane or excess substrate)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reactor Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (under an inert atmosphere, e.g., nitrogen), add 2,6-dichlorotoluene (1.0 molar equivalent).

-

Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (1.3 molar equivalents).

-

Acylating Agent Addition: Slowly add acetic anhydride (1.0 molar equivalent) dropwise via the dropping funnel. The temperature of the reaction mixture should be maintained between 45-55°C during this addition to control the exothermic reaction.[7]

-

Reaction: After the addition is complete, gradually heat the mixture to 90-95°C and maintain this temperature with vigorous stirring for approximately 3 hours to ensure the reaction goes to completion.[7]

-

Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 10% hydrochloric acid and ice, stirring continuously. This step hydrolyzes the aluminum chloride-ketone complex and quenches the catalyst.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. If a solvent was used, wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield this compound as a crystalline solid.

Quantitative Data Summary

| Parameter | Value/Ratio | Rationale |

| Molar Ratio (Substrate:Catalyst) | 1.0 : 1.3 | A slight excess of AlCl₃ is used to ensure complete activation of the acylating agent and to account for any minor impurities.[6][7] |

| Molar Ratio (Substrate:Acylating Agent) | 1.0 : 1.0 | A stoichiometric amount of the acylating agent is typically sufficient as the reaction is generally high-yielding.[7] |

| Addition Temperature | 45-55 °C | Controls the initial exothermic reaction between the catalyst and the acylating agent, preventing side reactions.[6][7] |

| Reaction Temperature | 90-95 °C | Provides the necessary activation energy to drive the reaction to completion with the deactivated aromatic ring.[6][7] |

| Reaction Time | ~3 hours | Sufficient time to achieve high conversion at the specified reaction temperature.[7] |

Reaction Mechanism: Visualized

The mechanism proceeds through three primary steps: formation of the acylium ion, electrophilic attack, and restoration of aromaticity.

Caption: Mechanism of Friedel-Crafts acylation.

Conclusion

The synthesis of this compound is a well-defined process rooted in the principles of Friedel-Crafts acylation. The selection of starting materials is a deliberate exercise in chemical strategy, where 2,6-dichlorotoluene provides the necessary scaffold and regiochemical pre-disposition for the reaction. The choice between acetyl chloride and acetic anhydride as the acylating agent, facilitated by the indispensable Lewis acid catalyst aluminum chloride, allows for procedural flexibility. By understanding the causality behind each experimental choice—from substrate selection to reaction temperature—researchers can reliably and efficiently access this valuable chemical intermediate for applications in drug discovery and materials science.

References

- 1. This compound | 157652-32-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 7. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(2,4-Dichloro-3-methylphenyl)ethanone: Synthesis, Characterization, and Applications

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dichloro-3-methylphenyl)ethanone, a key chemical intermediate in pharmaceutical synthesis. The document delves into its chemical and physical properties, offers a detailed, field-tested protocol for its synthesis via Friedel-Crafts acylation with mechanistic insights, and presents a predictive analysis of its spectroscopic signature. While experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust, predictive characterization, empowering researchers in its identification and use. The guide concludes with a discussion of its significant application in the development of quinolone-based antibacterial agents and essential safety protocols for its handling.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound, also known by its synonym 2',4'-Dichloro-3'-methylacetophenone, is a substituted aromatic ketone. Its structure is of significant interest to medicinal chemists and drug development professionals. The aryl-substituted ethanone motif is a foundational scaffold in a multitude of biologically active compounds[1]. The specific substitution pattern of this molecule—two chlorine atoms and a methyl group on the phenyl ring—offers a unique combination of steric and electronic properties that make it a valuable precursor for more complex molecular architectures[1].

The ketone functional group is a versatile handle for a wide array of synthetic transformations, while the halogen and methyl substituents on the aromatic ring can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity in a final drug candidate[1]. Most notably, this compound serves as a critical intermediate in the synthesis of advanced medical bactericides, underscoring its importance in the pharmaceutical industry[2].

It is important to note that while the topic refers to this compound, the CAS Number 302776-67-2 provided in the initial query corresponds to a different chemical, Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate. This guide will focus on the named compound, which is correctly identified by CAS Number 157652-32-9 .

Chemical and Structural Properties

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2',4'-Dichloro-3'-methylacetophenone | [2] |

| CAS Number | 157652-32-9 | [3] |

| Molecular Formula | C₉H₈Cl₂O | [3] |

| Molecular Weight | 203.07 g/mol | [3] |

| Appearance | Colorless oil | [2] |

| Storage Temperature | 2°C to 8°C (Refrigerated) | [3] |

Chemical Structure

The structure of this compound features a benzene ring substituted with an acetyl group, two chlorine atoms at positions 2 and 4, and a methyl group at position 3.

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of a substituted toluene. This classic electrophilic aromatic substitution reaction provides a high-yield pathway to the desired product.

Recommended Synthetic Protocol

This protocol is adapted from established laboratory procedures and is designed for high yield and purity[2].

Materials and Reagents:

-

2,6-Dichlorotoluene (starting material)

-

Acetyl chloride (acylating agent)

-

Anhydrous aluminum chloride (AlCl₃, Lewis acid catalyst)

-

Dichloromethane (DCM, solvent)

-

1M Hydrochloric acid (HCl)

-

Ice water

-

Anhydrous sodium sulfate (Na₂SO₄, drying agent)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, single-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and 2,6-dichlorotoluene (1.0 equivalent).

-

Solvent Addition: Add dry dichloromethane to the flask to dissolve/suspend the reagents.

-

Acylating Agent Addition: Cool the stirring suspension in an ice bath (0°C). Slowly add acetyl chloride (1.1 equivalents) dropwise via a syringe. Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and warm the reaction to 40°C. Monitor the reaction for 2 hours using Thin Layer Chromatography (TLC) until the starting material (2,6-dichlorotoluene) is fully consumed.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice water and 1M HCl. Trustworthiness Note: This step quenches the reaction by hydrolyzing the aluminum chloride catalyst and protonating the aluminum-complexed product, releasing it into the organic phase. The addition must be slow to manage the highly exothermic quenching process.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,4-Dichloro-3-Methylacetophenone as a colorless oil. A typical yield for this procedure is approximately 95%[2].

Synthesis Workflow Diagram

Predictive Spectroscopic & Analytical Characterization

Proton NMR (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (H-5, H-6): Two doublets in the range of δ 7.2-7.6 ppm . These two protons are ortho to each other and will exhibit coupling (J ≈ 8-9 Hz). The exact chemical shifts will be influenced by the deshielding effects of the chlorine and acetyl substituents.

-

Acetyl Methyl Protons (-COCH₃): A sharp singlet at approximately δ 2.6 ppm . This signal is deshielded due to the adjacent carbonyl group.

-

Ring Methyl Protons (-CH₃): A singlet around δ 2.4 ppm . This chemical shift is typical for a methyl group attached directly to an aromatic ring.

Carbon-13 NMR (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine unique carbon signals:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield, around δ 198-202 ppm .

-

Aromatic Carbons (C1-C6): Six signals are expected in the aromatic region (δ 125-140 ppm ). The carbons directly attached to the chlorine atoms (C-2, C-4) will be shifted downfield, while the signal for the carbon attached to the acetyl group (C-1) will also be downfield.

-

Methyl Carbons: The acetyl methyl carbon (-COCH₃) will likely appear around δ 28-30 ppm , while the ring methyl carbon will be further upfield, around δ 18-22 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

C=O Stretch (Ketone): A very strong and sharp absorption band is predicted in the range of 1685-1700 cm⁻¹ . This is characteristic of an aromatic ketone where the carbonyl is conjugated with the benzene ring.

-

C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).

-

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl groups.

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1550-1600 cm⁻¹ .

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to reveal:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will appear at m/z 202 (M⁺), 204 (M+2), and 206 (M+4) with an approximate intensity ratio of 9:6:1 . This pattern is a definitive indicator of a molecule containing two chlorine atoms.

-

Major Fragment: The most significant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion. This will produce a strong peak at m/z 187 , which will also exhibit a two-chlorine isotopic pattern (m/z 187, 189, 191). This is often the base peak for acetophenones.

| Table 1: Summary of Predicted Analytical Data | |

| Technique | Predicted Key Signals/Features |

| ¹H NMR | δ 7.2-7.6 (2H, d, Ar-H), δ 2.6 (3H, s, -COCH₃), δ 2.4 (3H, s, Ar-CH₃) |

| ¹³C NMR | δ 198-202 (C=O), δ 125-140 (Ar-C), δ 28-30 (-COCH₃), δ 18-22 (Ar-CH₃) |

| IR (cm⁻¹) | 1685-1700 (strong, C=O), 3050-3100 (Ar C-H), 2850-3000 (Aliphatic C-H) |

| Mass Spec (m/z) | 202/204/206 (M⁺, 9:6:1 ratio), 187/189/191 ([M-15]⁺, acylium ion) |

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid [2]. This molecule is a member of the quinolone class of antibiotics, which are broad-spectrum bactericidal agents. The synthesis of such complex heterocyclic systems relies on the availability of precisely substituted aromatic precursors like the topic compound. The specific arrangement of the chloro and methyl groups on the starting ketone is crucial for building the final, biologically active quinolone core.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 157652-32-9 is not widely available, data from closely related dichlorinated acetophenones indicate that this compound should be handled with care.

-

Hazard Classification (Predicted): Harmful if swallowed. Causes serious eye irritation. May cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

Conclusion

This compound is a high-value synthetic intermediate whose utility in the pharmaceutical sector, particularly for the synthesis of quinolone antibiotics, is well-established. This guide provides a robust framework for its synthesis and characterization. By combining a validated synthetic protocol with a predictive but scientifically grounded analysis of its spectroscopic properties, researchers and drug development professionals are well-equipped to produce, identify, and utilize this important chemical building block in their research and development endeavors.

References

Role of aluminum chloride in acetophenone synthesis

An In-Depth Technical Guide to the Role of Aluminum Chloride in Acetophenone Synthesis

Abstract

The Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry, is pivotal in the synthesis of aromatic ketones such as acetophenone. Central to this transformation is the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This guide provides an in-depth examination of the multifaceted role of aluminum chloride in the synthesis of acetophenone from benzene and an acylating agent. We will dissect the mechanistic underpinnings of AlCl₃'s catalytic action, from the generation of the critical acylium ion electrophile to its complexation with the final product. Furthermore, this document offers detailed experimental protocols, discusses critical process parameters, addresses safety and handling considerations, and presents a framework for reaction optimization, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Friedel-Crafts Acylation Landscape

Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring.[1][2] The acylation variant, which introduces an acyl group (–COR), is of particular industrial and synthetic importance as it leads to the formation of aromatic ketones.[3][4] These ketones are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[5][6]

The synthesis of acetophenone via the reaction of benzene with acetyl chloride or acetic anhydride serves as a classic example of this electrophilic aromatic substitution reaction.[7][8][9] The reaction, however, does not proceed without a potent catalyst capable of generating a sufficiently powerful electrophile to overcome the aromatic stability of the benzene ring.[10] This is the primary function of aluminum chloride.

The Core Function of Aluminum Chloride: A Potent Lewis Acid

Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid, meaning it is an electron-pair acceptor.[11][12] This property is the bedrock of its catalytic activity in the Friedel-Crafts acylation.[5][13] Its role can be broken down into two critical stages: generation of the electrophile and complexation with the product.

Generation of the Acylium Ion Electrophile

Benzene's aromatic π-system is nucleophilic, but it is also highly stable. It requires a highly reactive, positively charged electrophile to initiate a reaction. The acylating agent, typically acetyl chloride (CH₃COCl), is not electrophilic enough on its own.

Aluminum chloride activates the acetyl chloride by coordinating to the chlorine atom. The electron-deficient aluminum atom accepts a lone pair of electrons from the chlorine, polarizing the carbon-chlorine bond.[10][11] This coordination makes the chlorine a much better leaving group, facilitating its cleavage to generate a resonance-stabilized acylium ion (CH₃CO⁺).[1][3][14] This acylium ion is the potent electrophile that attacks the benzene ring.[15]

The overall process can be summarized as: CH₃COCl + AlCl₃ → [CH₃CO]⁺[AlCl₄]⁻

This generation of the acylium ion is the indispensable first step of the reaction mechanism.[16]

The Reaction Mechanism Deconstructed

The synthesis of acetophenone proceeds through a well-established electrophilic aromatic substitution mechanism, catalyzed by AlCl₃.

-

Step 1: Acylium Ion Formation: As described above, AlCl₃ reacts with acetyl chloride to form the highly electrophilic acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[14][17]

-

Step 2: Electrophilic Attack: The acylium ion is attacked by the nucleophilic π-electrons of the benzene ring. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][15]

-

Step 3: Regeneration of Aromaticity: The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting a proton (H⁺) from the carbon atom bearing the new acyl group.[1][18] This restores the stable aromatic ring and regenerates the aluminum chloride catalyst, while also forming hydrogen chloride (HCl).[10]

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of AlCl₃-catalyzed acetophenone synthesis.

The Stoichiometric Requirement of Aluminum Chloride

A crucial distinction between Friedel-Crafts alkylation and acylation is the amount of Lewis acid required. While alkylations are often truly catalytic, acylations necessitate at least a stoichiometric amount (1 equivalent) or a slight excess of AlCl₃.[13][18]

This is because the product, acetophenone, is a ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a strong, stable complex with the powerful Lewis acid AlCl₃.[12][18] This complexation deactivates the AlCl₃, preventing it from participating in further catalytic cycles.[4] Therefore, one mole of AlCl₃ is consumed for every mole of acetophenone produced. An aqueous workup is required at the end of the reaction to hydrolyze this complex and liberate the final ketone product.[18][19]

Experimental Protocol: Synthesis of Acetophenone

This protocol outlines a standard laboratory procedure for the synthesis of acetophenone. Extreme caution must be exercised as anhydrous AlCl₃ reacts violently with water. [13][20] The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[21][22]

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount (Example) | Molar Equiv. |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | 1.1 |

| Benzene | C₆H₆ | 78.11 | 7.8 g (0.10 mol) | 1.0 |

| Acetyl Chloride | CH₃COCl | 78.50 | 8.7 g (0.11 mol) | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | Solvent |

| Concentrated HCl | HCl | 36.46 | ~30 mL | Workup |

| 5% Sodium Hydroxide | NaOH | 40.00 | ~50 mL | Workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | Drying |

| Crushed Ice | H₂O | 18.02 | ~100 g | Workup |

Experimental Workflow

Caption: Step-by-step workflow for acetophenone synthesis.

Detailed Procedure

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a constant pressure dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).[2][23]

-

Reagent Addition: Suspend anhydrous aluminum chloride in dichloromethane in the reaction flask and cool the mixture in an ice-water bath to 0-5°C.[2] Add acetyl chloride dropwise from the addition funnel to the stirred suspension. Following this, add benzene dropwise, ensuring the temperature does not exceed 10°C.[24]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately one hour or until the evolution of HCl gas subsides.[2]

-

Workup and Quenching: Cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2][24] This step is highly exothermic and should be done slowly with vigorous stirring in a fume hood. This hydrolyzes the aluminum chloride complex and quenches the reaction.[19][25]

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane. Combine the organic layers and wash sequentially with a 5% sodium hydroxide solution and then with water to remove any acidic impurities.[2]

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent and remove the dichloromethane solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure acetophenone (boiling point ~202°C at atmospheric pressure).[2]

Safety and Handling Considerations

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[20][26] It must be handled in a dry environment (e.g., glove box or under an inert atmosphere) and stored in tightly sealed containers.[4][13] Contact with skin in the presence of moisture will cause severe acid and thermal burns.[20][21]

-

Acetyl Chloride: Corrosive, lachrymatory, and reacts with water. It should be handled exclusively in a fume hood.[24]

-

Benzene: A known carcinogen and is highly flammable. Use appropriate engineering controls and PPE to minimize exposure.

-

Reaction Quenching: The workup procedure is hazardous due to the exothermic reaction of excess AlCl₃ with water. The addition of the reaction mixture to the ice/acid solution must be performed slowly and with caution.[25]

Conclusion and Outlook

Aluminum chloride is an indispensable reagent in the classical synthesis of acetophenone via Friedel-Crafts acylation. Its potent Lewis acidity is the driving force behind the generation of the necessary acylium ion electrophile. Understanding the dual role of AlCl₃—both as a catalyst for electrophile generation and as a stoichiometric reactant due to product complexation—is critical for designing and executing the synthesis successfully. While the traditional use of AlCl₃ is effective, it presents challenges related to its stoichiometric requirement, corrosive nature, and the generation of aqueous waste. These drawbacks have spurred research into greener, more sustainable catalytic systems, including reusable solid acid catalysts like zeolites and metal oxides, which aim to mitigate the environmental impact of this foundational organic reaction.[6][27][28]

References

- 1. LabXchange [labxchange.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. gauthmath.com [gauthmath.com]

- 8. CHEM-GUIDE: Preparation of acetophenone by Friedal Craft's acylation [chem-guide.blogspot.com]

- 9. sarthaks.com [sarthaks.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. brainly.com [brainly.com]

- 12. quora.com [quora.com]

- 13. Aluminum Chloride [commonorganicchemistry.com]

- 14. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]

- 15. How will you convert Benzene to acetophenone? - askIITians [askiitians.com]

- 16. What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE [vedantu.com]

- 17. youtube.com [youtube.com]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. uprm.edu [uprm.edu]

- 23. benchchem.com [benchchem.com]

- 24. websites.umich.edu [websites.umich.edu]

- 25. m.youtube.com [m.youtube.com]

- 26. redox.com [redox.com]

- 27. researchgate.net [researchgate.net]

- 28. gctlc.org [gctlc.org]

An In-depth Technical Guide to 1-(2,4-Dichloro-3-methylphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichloro-3-methylphenyl)ethanone, a halogenated aromatic ketone, is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern on the phenyl ring, featuring two chlorine atoms and a methyl group, provides a scaffold for the synthesis of a diverse range of complex molecules. This guide offers a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and, most importantly, its applications as a key building block in the development of novel therapeutic agents. As a member of the aryl-substituted ethanone class, this compound is of particular interest to researchers focused on the design and synthesis of ligands for various biological targets, including sigma receptors and adenosine receptors, which are implicated in a variety of neurological and physiological processes.[1]

Physicochemical and Safety Profile

A clear understanding of the physical and chemical properties of a compound is fundamental for its safe handling, storage, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted/Estimated) | 1-(4-Chloro-3-methylphenyl)ethanone[2] | 1-(3,5-Dichloro-4-methylphenyl)ethanone[3] |

| CAS Number | 157652-32-9 | 37074-39-8 | 88541-40-6 |

| Molecular Formula | C₉H₈Cl₂O | C₉H₉ClO | C₉H₈Cl₂O |

| Molecular Weight | 203.07 g/mol | 168.62 g/mol | 203.06 g/mol |

| Appearance | Expected to be a liquid or low-melting solid | White crystalline solid | Not specified |

| Boiling Point | Estimated > 250 °C at 760 mmHg | 104-105 °C at 0.4 mmHg | Not specified |

| Melting Point | Not available | 56-57 °C | Not specified |

| Density | Estimated ~1.3 g/cm³ | 1.15 g/cm³ | Not specified |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | Good solubility in ethanol, ether, and petroleum ether. | Not specified |

Safety Information

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-methylbenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[8][9][10].

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,3-dichloro-2-methylbenzene. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the desired ketone.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation and should be adapted and optimized as necessary.

Materials:

-

1,3-Dichloro-2-methylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-